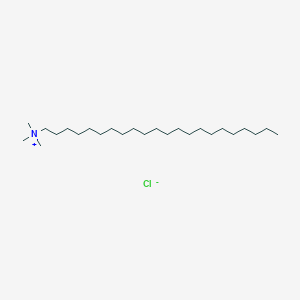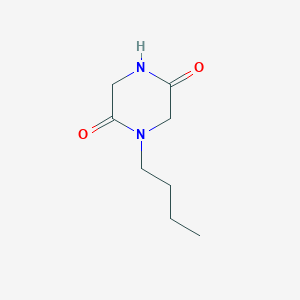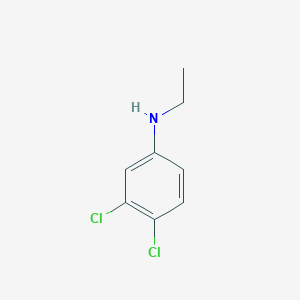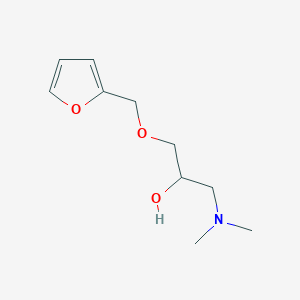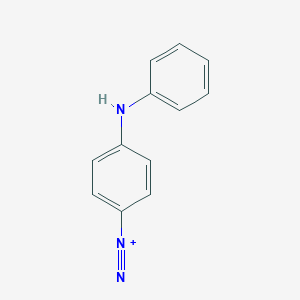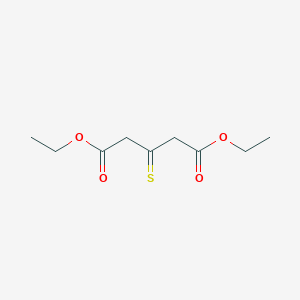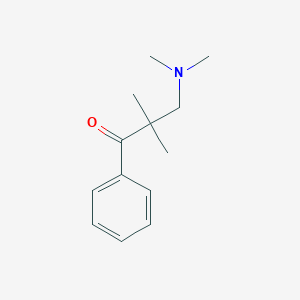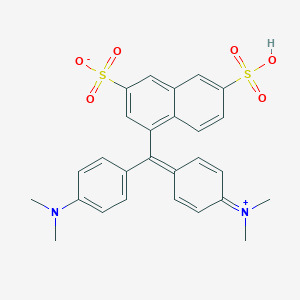![molecular formula C7H12O2 B090924 1,6-Dioxaspiro[4.4]nonane CAS No. 176-25-0](/img/structure/B90924.png)
1,6-Dioxaspiro[4.4]nonane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,6-Dioxaspiro[4.4]nonane, also known as DASNO, is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in scientific research. DASNO has a unique spirocyclic structure and has been synthesized using various methods. It has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in laboratory experiments. In
作用機序
The mechanism of action of 1,6-Dioxaspiro[4.4]nonane is not well understood. However, it has been proposed that 1,6-Dioxaspiro[4.4]nonane can act as a nitric oxide donor, releasing nitric oxide upon hydrolysis. Nitric oxide is a signaling molecule that plays a crucial role in various physiological processes, including vasodilation, neurotransmission, and immune response.
生化学的および生理学的効果
1,6-Dioxaspiro[4.4]nonane has been shown to exhibit various biochemical and physiological effects. It has been reported to induce vasodilation, decrease blood pressure, and increase blood flow in animal models. Additionally, 1,6-Dioxaspiro[4.4]nonane has been shown to have anti-inflammatory and antiplatelet effects. It has also been studied for its potential as a neuroprotective agent and has been shown to protect against oxidative stress-induced neuronal damage.
実験室実験の利点と制限
1,6-Dioxaspiro[4.4]nonane has several advantages for use in laboratory experiments. It is readily available and can be synthesized using simple methods with high yields. Additionally, it is stable under normal laboratory conditions and can be stored for extended periods without degradation. However, 1,6-Dioxaspiro[4.4]nonane has some limitations, including its hydrophobic nature, which can limit its solubility in aqueous solutions. Additionally, its mechanism of action is not well understood, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on 1,6-Dioxaspiro[4.4]nonane. One potential area of research is the development of new synthesis methods to improve the yield and purity of 1,6-Dioxaspiro[4.4]nonane. Additionally, further studies are needed to elucidate the mechanism of action of 1,6-Dioxaspiro[4.4]nonane and its potential as a nitric oxide donor. Finally, 1,6-Dioxaspiro[4.4]nonane's potential as a drug delivery system and its applications in materials science warrant further investigation.
Conclusion:
In conclusion, 1,6-Dioxaspiro[4.4]nonane is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in scientific research. It can be synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in laboratory experiments. Further research is needed to fully elucidate the potential applications of 1,6-Dioxaspiro[4.4]nonane in various scientific research fields.
合成法
Several methods have been reported for the synthesis of 1,6-Dioxaspiro[4.4]nonane. One of the most commonly used methods involves the reaction of 1,4-butanediol with paraformaldehyde in the presence of a catalyst such as p-toluenesulfonic acid. Another method involves the reaction of tetrahydrofuran with formaldehyde in the presence of a Lewis acid catalyst such as aluminum trichloride. Both methods result in the formation of 1,6-Dioxaspiro[4.4]nonane with high yields.
科学的研究の応用
1,6-Dioxaspiro[4.4]nonane has been studied for its potential applications in various scientific research fields, including organic synthesis, materials science, and medicinal chemistry. It has been used as a starting material for the synthesis of various spirocyclic compounds and has been incorporated into polymer matrices to enhance their mechanical and thermal properties. In medicinal chemistry, 1,6-Dioxaspiro[4.4]nonane has been studied for its potential as a drug delivery system due to its unique spirocyclic structure.
特性
CAS番号 |
176-25-0 |
|---|---|
製品名 |
1,6-Dioxaspiro[4.4]nonane |
分子式 |
C7H12O2 |
分子量 |
128.17 g/mol |
IUPAC名 |
1,6-dioxaspiro[4.4]nonane |
InChI |
InChI=1S/C7H12O2/c1-3-7(8-5-1)4-2-6-9-7/h1-6H2 |
InChIキー |
YVSCOIUNVKGTND-UHFFFAOYSA-N |
SMILES |
C1CC2(CCCO2)OC1 |
正規SMILES |
C1CC2(CCCO2)OC1 |
その他のCAS番号 |
176-25-0 |
溶解性 |
0.78 M |
同義語 |
1,6-Dioxaspiro[4.4]nonane |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



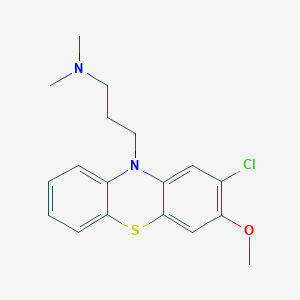
![2-Oxo-1-oxa-spiro[4.4]nonane-4-carboxylic acid](/img/structure/B90846.png)
